![molecular formula C25H27ClN4O B14055480 9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14055480.png)
9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride is a complex organic compound known for its significant biological activity. It is commonly used as a potent inhibitor of anaplastic lymphoma kinase (ALK), making it a valuable compound in the treatment of certain types of cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride involves multiple steps, starting from basic organic molecules. The process typically includes:
Formation of the benzo[b]carbazole core: This step involves cyclization reactions to form the benzo[b]carbazole structure.
Introduction of the piperazin-1-yl group: This is achieved through nucleophilic substitution reactions.
Addition of the ethyl and dimethyl groups: These groups are introduced via alkylation reactions.
Formation of the hydrochloride salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Analyse Chemischer Reaktionen
Reaction Conditions and Yields
Key observations:
-
Solvent System : Methyl ethyl ketone, acetic acid, and water form a ternary solvent system that enhances solubility and facilitates controlled precipitation of the hydrochloride salt .
-
Scale-Up : Industrial batches (e.g., 1 kg starting material) achieve yields of 85–94% using similar protocols .
Substitution Reactions at the Piperazine Ring
The piperazin-1-yl group undergoes nucleophilic substitution to generate derivatives with varied pharmacological profiles. Examples from patent literature include:
Example Derivatives and Reaction Pathways
Mechanistic Insight:
-
Reactions typically proceed via SN2 mechanisms, leveraging the piperazine nitrogen's nucleophilicity.
-
Polar aprotic solvents (e.g., DMF, THF) and mild bases (e.g., DIPEA) optimize substitution efficiency .
Oxidation and Coupling Reactions
The carbazole core and side chains participate in oxidation and cross-coupling reactions to modify electronic properties or introduce functional groups.
Key Reactions
-
Suzuki-Miyaura Coupling :
-
Oxidation of Indole to Carbazole :
Salt and Polymorph Formation
Alectinib forms multiple salts and polymorphs to tune solubility and stability:
Salt Variants
Salt Type | Counterion | Conditions | Stability | Source |
---|---|---|---|---|
Mesylate | Methanesulfonic acid | DMA, ethyl acetate, 90°C | High crystallinity | |
Hydrochloride | HCl | Ethanol/water, 55–60°C | Preferred for formulation |
-
Polymorph Control : Crystallization from ethanol/isopropanol mixtures yields Form I crystals, which exhibit superior dissolution profiles .
Degradation Pathways
Forced degradation studies reveal susceptibility to:
-
Hydrolysis : Acidic conditions (HCl, 60°C) cleave the morpholinopiperidine side chain.
-
Oxidation : DDQ or H₂O₂ oxidizes the carbazole ring, forming quinone byproducts .
Pharmacological Implications
Wissenschaftliche Forschungsanwendungen
9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying complex organic reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Primarily used in cancer research, particularly in the development of ALK inhibitors for treating non-small cell lung cancer (NSCLC).
Industry: Employed in the synthesis of other complex organic molecules and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects by inhibiting the activity of anaplastic lymphoma kinase (ALK). It binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alectinib: Another ALK inhibitor with a similar structure but different substituents.
Crizotinib: A first-generation ALK inhibitor with a different core structure.
Ceritinib: A second-generation ALK inhibitor with enhanced potency and selectivity.
Uniqueness
9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride is unique due to its specific structural features, which confer high potency and selectivity for ALK inhibition. Its ability to overcome resistance mutations in ALK makes it a valuable compound in cancer therapy .
Biologische Aktivität
9-ethyl-6,6-dimethyl-11-oxo-8-(piperazin-1-yl)-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride is a synthetic compound recognized for its significant biological activity, particularly as an anaplastic lymphoma kinase (ALK) inhibitor. This article explores its biological properties, mechanisms of action, and applications in cancer research.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[b]carbazole core, piperazine moiety, and various alkyl substitutions. Its molecular formula is C30H35ClN4O2 with a molecular weight of approximately 519.08 g/mol.
Structural Formula
The compound acts primarily as a selective inhibitor of ALK, which plays a critical role in the proliferation of certain cancer cells. By binding to the ATP-binding site of ALK, it inhibits its activity, leading to reduced cell growth and proliferation in ALK-positive cancers.
Antitumor Efficacy
Research indicates that this compound exhibits potent antitumor activity. For instance, it has been shown to have an IC50 value of 2.9 nM against ALK and 12.8 nM against KARPAS-299 cell lines, indicating strong inhibitory effects on cancer cell proliferation. In xenograft models using mice with ALK fusion gene-positive anaplastic large-cell lymphoma (ALCL), the compound demonstrated significant antitumor efficacy without causing body weight loss in subjects .
Case Studies and Research Findings
- Structure-Based Drug Design : The development of this compound involved structure-based drug design techniques that enhanced its selectivity for ALK by modifying substituents near the ATP binding site .
- In Vivo Studies : In vivo studies have confirmed the compound's ability to inhibit tumor growth effectively in animal models. The results indicated not only a reduction in tumor size but also a favorable safety profile .
- Comparative Analysis : A comparative study with other known ALK inhibitors revealed that this compound offers superior potency and selectivity, making it a promising candidate for further development in cancer therapeutics .
Applications in Research
The compound is primarily utilized in:
- Cancer Research : As a model for developing new ALK inhibitors for treating non-small cell lung cancer (NSCLC).
- Pharmaceutical Development : It serves as a lead compound for synthesizing new derivatives with improved biological activity.
Data Table: Biological Activity Overview
Activity Type | Measurement | Value |
---|---|---|
ALK Inhibition IC50 | KARPAS-299 Cell Line | 12.8 nM |
ALK Inhibition IC50 | Enzyme Assay | 2.9 nM |
Antitumor Efficacy | Tumor Growth Inhibition | Significant |
Safety Profile | Body Weight Loss | None observed |
Eigenschaften
Molekularformel |
C25H27ClN4O |
---|---|
Molekulargewicht |
435.0 g/mol |
IUPAC-Name |
9-ethyl-6,6-dimethyl-11-oxo-8-piperazin-1-yl-5H-benzo[b]carbazole-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C25H26N4O.ClH/c1-4-16-12-18-19(13-21(16)29-9-7-27-8-10-29)25(2,3)24-22(23(18)30)17-6-5-15(14-26)11-20(17)28-24;/h5-6,11-13,27-28H,4,7-10H2,1-3H3;1H |
InChI-Schlüssel |
WVUMRMRHWJKTFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1N3CCNCC3)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.